molecular formula C11H15N5 B8196139 6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine

6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine

Cat. No.: B8196139
M. Wt: 217.27 g/mol
InChI Key: AZNPMNCNOWCXAW-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure combining an imidazo[1,2-b]pyridazine core with a diazepane moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diazepane with imidazo[1,2-b]pyridazine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,4-Diazepan-1-yl)imidazo[1,2-b]pyridazine is unique due to its combination of the imidazo[1,2-b]pyridazine core and diazepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile scaffold in drug discovery and development .

Properties

IUPAC Name

6-(1,4-diazepan-1-yl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-4-12-5-8-15(7-1)11-3-2-10-13-6-9-16(10)14-11/h2-3,6,9,12H,1,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNPMNCNOWCXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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